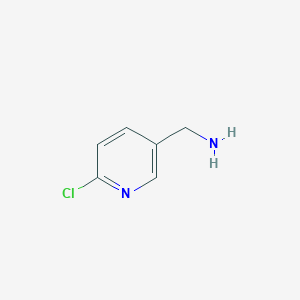

5-(Aminomethyl)-2-chloropyridine

Description

Significance of Functionalized Pyridines in Contemporary Organic Chemistry

Functionalized pyridines are indispensable building blocks in the synthesis of complex molecular architectures. acs.orglifechemicals.com Their value stems from their ability to participate in a wide range of chemical transformations, enabling the construction of diverse and intricate molecules. acs.org The development of novel methods for the direct and selective functionalization of the pyridine (B92270) scaffold is an area of intense research, driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The ability to introduce specific substituents at defined positions on the pyridine ring is crucial for establishing structure-activity relationships and optimizing the performance of the final products. acs.org

Overview of 5-(Aminomethyl)-2-chloropyridine as a Strategic Synthetic Intermediate

Among the vast landscape of functionalized pyridines, this compound has emerged as a particularly valuable and strategic synthetic intermediate. chemimpex.compipzine-chem.com This compound possesses two key functional groups—a primary amine and a chlorine atom—attached to the pyridine core. This dual functionality allows for a wide array of subsequent chemical modifications. The aminomethyl group can readily undergo reactions such as acylation, alkylation, and sulfonylation, while the chloro substituent can participate in various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This versatility makes this compound a key precursor in the synthesis of a multitude of more complex molecules. chemimpex.com

Scope and Research Objectives for this compound

This article aims to provide a comprehensive overview of the chemical properties, synthesis, and key applications of this compound. The primary research objectives are to:

Detail the fundamental physicochemical properties of the compound.

Explore established and novel synthetic routes for its preparation.

Elucidate its role as a critical building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Investigate its applications in the field of materials science for the creation of advanced polymers and functional materials.

By focusing on these core areas, this article will highlight the strategic importance of this compound in contemporary chemical research and development.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes of this compound is fundamental to its effective utilization as a synthetic intermediate.

Physicochemical Properties

This compound is typically a white to off-white or yellow solid. pipzine-chem.comguidechem.com Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | guidechem.comsigmaaldrich.com |

| Molecular Weight | 142.59 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number | 97004-04-1 | guidechem.comsigmaaldrich.com |

| Melting Point | 28-34 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 102 °C at 1 mmHg | chemimpex.com |

| Appearance | White to orange to green powder to crystalline | chemimpex.com |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with aqueous ammonia (B1221849). prepchem.com This reaction is typically carried out in a stainless steel autoclave at an elevated temperature, such as 80°C. prepchem.com Acetonitrile (B52724) is often used as a solvent to facilitate the reaction. prepchem.com Following the reaction, the mixture is worked up by dilution with an aqueous sodium hydroxide (B78521) solution and concentrated. prepchem.com The resulting residue is then purified, commonly by column chromatography, to yield this compound as a solid. prepchem.com

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents. chemimpex.compipzine-chem.com

Role as a Key Intermediate in Drug Discovery

Chemical intermediates are foundational to modern drug discovery, serving as the building blocks for complex active pharmaceutical ingredients (APIs). nbinno.comtopmostchemical.com They are meticulously designed compounds that carry specific functional groups and structural motifs, enabling targeted chemical reactions to build more elaborate molecules. nbinno.com The use of well-defined intermediates like this compound can streamline the synthetic process, improve reaction yields, and ensure the stereochemical purity of the final drug candidate. nbinno.com

This compound is particularly useful due to its bifunctional nature. The primary amine can be readily modified to introduce various side chains and pharmacophores, while the chlorine atom provides a handle for further diversification through cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the chloropyridine scaffold to optimize biological activity and pharmacokinetic properties. chemimpex.com

Application in the Synthesis of Neurological Disorder Therapeutics

One of the notable applications of this compound is in the development of pharmaceuticals targeting neurological disorders. chemimpex.com The chloropyridine moiety is a common feature in many centrally active compounds. By utilizing this compound as a starting material, researchers can synthesize a variety of derivatives and screen them for activity against specific neurological targets. The ability to easily modify both the amino and chloro positions allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor binding affinity. chemimpex.com

Applications in Materials Science

The versatility of this compound extends beyond medicinal chemistry into the realm of materials science. chemimpex.compipzine-chem.com

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARFBOWIYMLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427314 | |

| Record name | 5-(Aminomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97004-04-1 | |

| Record name | 6-Chloro-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97004-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Chloropyridine

Convergent and Divergent Synthetic Routes to the 5-(Aminomethyl)-2-chloropyridine Core

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction and functionalization of the chloropyridine core. These methods can be broadly categorized into multistep syntheses from various precursors and more streamlined one-pot processes.

Multistep Synthesis from Precursors: Detailed Mechanistic Investigations

Multistep syntheses offer flexibility and control over the introduction of functional groups. Key precursors include 2-chloro-5-chloromethylpyridine and 2-chloro-5-cyanopyridine (B21959), each leading to the target amine through distinct chemical transformations.

A direct and common method for synthesizing this compound is the amination of 2-chloro-5-chloromethylpyridine. prepchem.com This reaction involves the nucleophilic substitution of the chloromethyl group with an amine source, typically ammonia (B1221849).

The reaction is often carried out using aqueous or liquid ammonia, sometimes in the presence of an organic solvent like toluene (B28343) or acetonitrile (B52724) to facilitate dissolution. prepchem.comgoogle.com The process can be conducted under pressure in an autoclave to maintain ammonia in a liquid state and increase the reaction rate. prepchem.comgoogle.com A typical procedure involves reacting 2-chloro-5-chloromethylpyridine with an excess of liquid ammonia at temperatures ranging from -50°C to +50°C. google.com For instance, a solution of 2-chloro-5-chloromethylpyridine in toluene can be added to liquid ammonia at 0°C to 5°C, followed by stirring for several hours to yield the desired product. google.com Another reported method uses aqueous ammonia in acetonitrile at 80°C in a sealed autoclave. prepchem.com

From a kinetic perspective , the reaction rate is dependent on several factors including temperature, pressure, and the concentration of reactants. Using excess ammonia not only drives the reaction equilibrium towards the product side but also minimizes the formation of the secondary amine byproduct, N,N-bis((6-chloropyridin-3-yl)methyl)amine. The reaction temperature is a critical parameter; while higher temperatures increase the rate, they can also lead to side reactions and decomposition. googleapis.com

From a thermodynamic standpoint , the amination is generally an exothermic process. The formation of the stable aminomethyl group from the more reactive chloromethyl group provides the thermodynamic driving force for the reaction. However, the starting material, 2-chloro-5-chloromethylpyridine, is noted to be a severe skin irritant, which presents handling challenges in industrial settings. googleapis.com Post-reaction workup typically involves neutralization with a base like sodium hydroxide (B78521) and extraction with an organic solvent. prepchem.comgoogle.com

Table 1: Comparative Data for Amination of 2-Chloro-5-chloromethylpyridine

| Reagent System | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Liquid Ammonia | Toluene | 0 to 5 | ~10 bar | 70 | google.com |

| Aqueous Ammonia (25%) | Acetonitrile | 80 | Autoclave | ~65 | prepchem.com |

An alternative and widely used pathway is the reduction of the nitrile group of 2-chloro-5-cyanopyridine. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents.

Catalyst Selection is paramount for the success of this reaction. Raney nickel is a highly effective and commonly employed catalyst for the hydrogenation of nitriles to primary amines. orgsyn.orgwikipedia.org Its high surface area and absorbed hydrogen content contribute to its high catalytic activity. wikipedia.org Other noble metal catalysts such as platinum or palladium on carbon can also be used, but Raney nickel often provides a good balance of activity and cost-effectiveness. googleapis.comwikipedia.org Recent developments have also explored air-stable nickel catalysts on carbon supports (Ni/C) which are safer to handle than pyrophoric Raney nickel and show comparable, if not superior, performance in some hydrogenation reactions. mdpi.com

Optimization of the hydrogenation process involves several parameters:

Hydrogen Pressure: The reaction is typically run under hydrogen pressure, ranging from atmospheric to high pressure (up to 100 Kg/cm²), to enhance the rate of hydrogenation. googleapis.com

Temperature: Reaction temperatures are generally kept moderate, often between 0°C and 100°C, to ensure selectivity and prevent side reactions like hydrodechlorination (loss of the chlorine atom at the 2-position). googleapis.com

Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol (B145695) or methanol (B129727) are common, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts by reacting with intermediate imines.

Catalyst Loading: The amount of catalyst is optimized to ensure a reasonable reaction time without being excessively costly. Raney nickel catalysts are typically used as a slurry. unive.it

The structural and thermal stability of Raney nickel allows its use across a broad range of conditions. wikipedia.org The hydrogenation of 2-chloro-5-cyanopyridine using Raney nickel under optimized conditions provides a high-yield route to this compound.

Table 2: Catalyst Performance in Hydrogenation of Nitriles

| Catalyst | Substrate Type | Key Advantages | Common Conditions | Reference |

| Raney Nickel | Nitriles, Alkenes, Nitro compounds | High activity, cost-effective, stable | H₂ pressure, 0-100°C, alcoholic solvents | googleapis.comorgsyn.orgwikipedia.org |

| Ni/C | Quinolines, Nitro groups | Air-stable, non-pyrophoric, safe to handle | H₂ pressure, moderate temperatures | mdpi.com |

| Platinum Group Metals | Various functional groups | High activity, milder conditions | Low H₂ pressure, room temperature | wikipedia.org |

To circumvent issues with direct amination or to explore different synthetic handles, alternative methods utilizing protected amine equivalents have been developed.

Hexamethylenetetramine Method (Delépine Reaction): The Delépine reaction provides a pathway to primary amines from alkyl halides. wikipedia.orgorganic-chemistry.org In this method, 2-chloro-5-chloromethylpyridine reacts with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. wikipedia.org This salt is stable and can be isolated. Subsequent hydrolysis of this salt with a strong acid, such as concentrated hydrochloric acid in ethanol, cleaves the structure to release the primary amine, this compound hydrochloride, along with formaldehyde (B43269) and ammonium chloride. wikipedia.orgorganic-chemistry.org Advantages of this method include the use of easily accessible reactants and the selective formation of primary amines without over-alkylation side products. wikipedia.org

Phthalimide (B116566) Potassium Method (Gabriel Synthesis): The Gabriel synthesis is a classic and reliable method for preparing primary amines. masterorganicchemistry.comlibretexts.org The synthesis begins with the reaction of 2-chloro-5-chloromethylpyridine with potassium phthalimide. google.com The phthalimide anion acts as a protected source of ammonia, undergoing an SN2 reaction with the chloromethyl group to form N-((6-chloropyridin-3-yl)methyl)phthalimide. google.com A key advantage is that the resulting N-alkylated phthalimide is not nucleophilic enough to react further, thus preventing the formation of secondary or tertiary amines. masterorganicchemistry.com The final step involves the liberation of the primary amine from the phthalimide intermediate. This is typically achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. google.comlibretexts.org

One-Pot Syntheses and Streamlined Processes for Industrial Scale-Up

For industrial production, one-pot syntheses are highly desirable as they reduce the number of unit operations, minimize waste, and can lower costs. A one-pot process for preparing 2-chloro-5-aminomethylpyridines from 2-chloro-5-trichloromethylpyridine has been developed. googleapis.com This process involves the reductive amination of the trichloromethylpyridine in a single step. The reaction is carried out by charging a reactor with an amine and a hydrogenation catalyst (like Raney nickel), and then simultaneously feeding hydrogen and the 2-chloro-5-trichloromethylpyridine precursor. googleapis.com This streamlined approach avoids the isolation of intermediates and is safer as it bypasses the handling of the highly irritating 2-chloro-5-monochloromethylpyridine. googleapis.com

Similarly, one-pot diazotization of aminopyridines followed by substitution can be an efficient route. For example, aminopyridines can be converted to chloropyridines in a one-pot process via the in-situ formation of pyridyl triflates, which are then displaced by a chloride source. tpu.ru While not a direct synthesis of the title compound, this demonstrates the potential of one-pot strategies for functionalizing pyridine (B92270) rings, which could be adapted for industrial scale-up.

Regioselective and Chemoselective Transformations in the Synthesis of this compound

Regioselectivity refers to the control of reaction at a specific position on the pyridine ring. In the context of synthesizing the precursor 2-chloro-5-chloromethylpyridine from 3-picoline, regioselectivity is crucial. Direct chlorination often leads to a mixture of products. patsnap.com Therefore, multi-step routes are employed to control the placement of the chloro and chloromethyl groups. patsnap.com

Chemoselectivity , the ability to react with one functional group in the presence of another, is critical in nearly all synthetic routes to this compound.

In the amination of 2-chloro-5-chloromethylpyridine , the reaction must be selective for the substitution of the benzylic-type chlorine of the chloromethyl group over the more inert chlorine on the aromatic pyridine ring. The higher reactivity of the sp³-hybridized carbon of the -CH₂Cl group compared to the sp²-hybridized carbon of the pyridine ring ensures this selectivity.

In the hydrogenation of 2-chloro-5-cyanopyridine , the catalyst and conditions must be chosen to selectively reduce the nitrile group without causing hydrodechlorination (cleavage of the C-Cl bond) at the 2-position. Raney nickel, under controlled temperature and pressure, generally exhibits good chemoselectivity for this transformation. unive.it

In the Gabriel and Delépine syntheses , the initial SN2 reaction is chemoselective for the chloromethyl group. The subsequent hydrolysis or hydrazinolysis steps must selectively cleave the C-N bonds of the phthalimide or hexamethylenetetramine adduct, respectively, without affecting the chloro-substituent on the pyridine ring.

The relative reactivity of different leaving groups on a pyridine ring (e.g., -Br > -OSO₂F > -Cl) can also be exploited for stepwise, chemoselective synthesis of polysubstituted pyridines, allowing for precise control in building complex molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization Strategies

One patented process for preparing 2-chloro-5-aminomethylpyridines via hydrogenation of 2-chloro-5-trichloromethylpyridine allows for the use of various solvents, including alcohols like methanol and ethanol, polar solvents such as water, or non-polar solvents like toluene and xylene. googleapis.com Significantly, the process is designed to work efficiently with a minimized amount of solvent, ranging from 0 to 20 parts by weight per part of the starting material, with a preferred range of 0 to 3 parts by weight. googleapis.com This flexibility allows for the selection of the most environmentally benign option available while also pushing for solvent quantity reduction.

Another approach involves using excess ammonia as both a reactant and a solvent, potentially reducing the need for an additional organic diluent. google.com However, when a diluent is necessary, toluene is often used. google.com The development of processes that can operate in greener solvents or even under solvent-free conditions remains a key goal. Research into flow chemistry, for instance, has shown potential for reducing solvent usage in the synthesis of related pyridine derivatives by offering better control over reaction conditions and minimizing reactor volume. researchgate.net

Table 1: Solvent Usage in the Synthesis of this compound and Precursors Press the button below to see the table.

| Synthetic Step | Solvents Mentioned | Minimization Strategy | Reference |

|---|---|---|---|

| Hydrogenation of 2-chloro-5-trichloromethylpyridine | Methanol, Ethanol, Water, Toluene, Xylene | Use of 0-3 parts by weight of solvent per part of reactant. | googleapis.com |

| Amination of 2-chloro-5-chloromethyl-pyridine | Excess Ammonia, Toluene | Using a reactant (ammonia) as a solvent to reduce the need for other organic solvents. | google.com |

| Amination of 2-chloro-5-(chloromethyl)pyridine (B46043) | Acetonitrile, Water, Ethanol | Used for reaction and subsequent purification steps. | prepchem.com |

Catalyst Development for Environmentally Benign Syntheses (e.g., heterogeneous catalysts)

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and the ability to replace stoichiometric reagents. The development of environmentally benign catalysts, particularly heterogeneous catalysts, is a major focus in the synthesis of this compound. Heterogeneous catalysts are preferred as they are easily separated from the reaction mixture, enabling recycling and minimizing waste.

A significant advancement is the one-step synthesis of 2-chloro-5-aminomethylpyridines by reacting 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst. googleapis.com This process utilizes heterogeneous catalysts such as Raney catalysts (Raney nickel, Raney cobalt) and noble metal catalysts on a carbon support (ruthenium/carbon, rhodium/carbon, platinum/carbon). googleapis.com Raney nickel is particularly favored because it demonstrates high selectivity; it effectively reduces the trichloromethyl group to an aminomethyl group while leaving the chloro-substituent on the pyridine ring intact, thus preventing dechlorination by-products. googleapis.com The catalyst loading is typically between 1% and 50% by weight, with a preference for 5% to 20% relative to the starting material. googleapis.com

Furthermore, in the synthesis of the precursor 2-chloro-5-chloromethyl pyridine from 3-methylpyridine, a supported palladium chloride catalyst (PdCl₂/Al₂O₃) has been developed. patsnap.com This represents a move towards more environmentally friendly catalytic systems for the entire production chain, replacing less desirable reagents and simplifying reaction pathways. patsnap.com

Table 2: Heterogeneous Catalysts in the Synthesis of this compound and Precursors Press the button below to see the table.

| Catalyst | Substrate | Product | Advantages | Reference |

|---|---|---|---|---|

| Raney Nickel | 2-chloro-5-trichloromethylpyridine | 2-chloro-5-aminomethylpyridine | High selectivity (avoids dechlorination), Heterogeneous (recyclable) | googleapis.comgoogle.com |

| Ru/C, Rh/C, Pt/C | 2-chloro-5-trichloromethylpyridine | 2-chloro-5-aminomethylpyridine | Noble metal heterogeneous catalysts | googleapis.com |

| PdCl₂/Al₂O₃ | 3-methylpyridine | 2-chloro-5-chloromethyl pyridine | Supported catalyst for one-step reaction, replaces multi-step routes with more waste. | patsnap.com |

Waste Reduction and Atom Economy in Process Design

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com High atom economy indicates minimal waste generation. Process design for the synthesis of this compound has seen significant improvements aimed at maximizing atom economy and reducing waste streams.

Conventional routes to this compound have been criticized for being lengthy and generating significant waste. patsnap.com For example, a previously described method involved reacting 2-chloro-5-chloromethyl-pyridine with phthalimide, followed by hydrazinolysis to release the amine. google.com This two-step process has poor atom economy, as the phthalimide group is used as a protecting group and then removed, generating phthalhydrazide (B32825) as a stoichiometric byproduct. The Gabriel synthesis of amines is a classic example of a reaction with very low atom economy. primescholars.com

In contrast, modern processes demonstrate superior design. The direct catalytic hydrogenation of 2-chloro-5-trichloromethylpyridine to 2-chloro-5-aminomethylpyridine is a one-step process that is easily sourced commercially. google.com This method significantly improves upon older multi-step syntheses starting from 3-methylpyridine, offering a shorter route and higher atom economy. googleapis.comgoogle.com It also enhances safety by avoiding the use of the skin-irritating intermediate 2-chloro-5-chloromethylpyridine. googleapis.comgoogle.com By combining the reduction of the trichloromethyl group and the amination into a single step, the process eliminates the need for intermediate isolation and purification, thereby reducing solvent use and waste generation. googleapis.com

The overarching goal is to design synthetic routes where the majority of atoms from the reactants end up in the final product, approaching the ideal 100% atom economy of a rearrangement or addition reaction. primescholars.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonia |

| 2-chloro-5-aminomethylpyridine |

| 2-chloro-5-chloromethyl pyridine |

| 2-chloro-5-trichloromethylpyridine |

| Ethanol |

| 3-methylpyridine |

| Methanol |

| N-(2-chloro-pyridin-5-yl-methyl)-phthalimide |

| Palladium chloride |

| Phthalhydrazide |

| Phthalimide |

| Platinum/carbon |

| Raney cobalt |

| Raney nickel |

| Rhodium/carbon |

| Ruthenium/carbon |

| Toluene |

| Water |

Chemical Reactivity and Derivatization Strategies of 5 Aminomethyl 2 Chloropyridine

Transformations Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile, making it susceptible to reaction with a variety of electrophilic partners. This reactivity is central to many derivatization strategies for this compound.

The nitrogen atom of the aminomethyl group can be readily alkylated to form secondary or tertiary amines. Common methods include direct alkylation with alkyl halides and reductive amination.

Direct N-alkylation is typically achieved by reacting 5-(aminomethyl)-2-chloropyridine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction generally requires a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction efficiency and selectivity between mono- and di-alkylation.

Reductive amination offers an alternative route, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A metal-free reductive amination protocol using a pinacol-derived chlorohydrosilane/pyridine (B92270) system has also been described for the preparation of various amines, highlighting the broad scope of modern reductive amination methods. nih.gov

Recent advancements in catalysis have introduced novel methods for N-alkylation. For instance, a metallaphotoredox approach using a copper catalyst enables the coupling of various N-nucleophiles with a wide range of primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu This method leverages a halogen abstraction-radical capture (HARC) mechanism, overcoming some limitations of traditional Sₙ2 or Sₙ1 reactions. princeton.edu

| Electrophile Type | Reaction | Typical Conditions | Product |

| Alkyl Halide (R-X) | Direct Alkylation | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Secondary/Tertiary Amine |

| Aldehyde/Ketone | Reductive Amination | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst | Secondary/Tertiary Amine |

This table provides a generalized overview of N-alkylation reactions.

The nucleophilic primary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

N-Acylation is commonly performed using acid chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. This reaction is generally high-yielding and tolerates a wide range of functional groups on the acylating agent. Various coupling reagents developed for peptide synthesis can also be employed for N-acylation under milder conditions. researchgate.net

N-Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction leads to the formation of a sulfonamide, a key functional group in many biologically active compounds. The reaction conditions are similar to those for acylation. For example, the synthesis of various sulfonamides has been achieved by reacting primary amines with sulfonyl chlorides like 2-chloropyridine-5-sulfonyl chloride or pyridine-2-sulfonyl chloride in the presence of pyridine or triethylamine. nih.govchemicalbook.comchemicalbook.com

| Reagent Type | General Structure | Functional Group Formed |

| Acid Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

This table summarizes common reagents for N-acylation and N-sulfonylation.

The aminomethyl group serves as a valuable N-terminal mimic for the construction of peptidomimetics or for conjugation to peptides and carboxylic acids. Standard peptide coupling methodologies are directly applicable. These methods involve the activation of a carboxylic acid partner, which then reacts with the amine of this compound.

A variety of coupling reagents can be utilized for this transformation, with the choice often depending on the complexity of the substrates and the need to suppress side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) often used with additives, and phosphonium (B103445) or aminium/uronium salts.

| Coupling Reagent | Full Name | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Popular and efficient aminium-based reagent. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent known for high coupling efficiency. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide reagent, often used with additives like HOBt. |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to improve efficiency and reduce racemization. |

This table lists common peptide coupling reagents applicable for amidation reactions.

The primary amine of this compound can be used as a handle to construct various heterocyclic rings. One notable example is the synthesis of substituted 1,3,4-oxadiazoles. While direct cyclization is not typical, a multi-step sequence can be employed.

A common strategy involves the initial acylation of the amine with a hydrazide (R-CO-NHNH₂) to form a diacylhydrazine intermediate. This intermediate can then undergo cyclodehydration using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl), to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net

Alternatively, for the synthesis of 1,2,4-oxadiazoles, the primary amine can be converted into an amidoxime. The synthesis of 1,2,4-oxadiazoles often begins with the acylation of an amidoxime, which then cyclizes, sometimes spontaneously or upon heating. researchgate.net A plausible route starting from this compound would involve its conversion to an N-acyl amidine, which can then undergo oxidative cyclization to form the 1,2,4-oxadiazole (B8745197) ring. nih.gov

Reactions at the 2-Chloro Position of the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The reactivity of this position is influenced by the electronic properties of the pyridine ring and its substituents.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the pyridine ring, particularly at positions ortho and para to the leaving group, stabilize the Meisenheimer complex and thus accelerate the reaction.

Conversely, electron-donating groups (EDGs) on the ring tend to destabilize the intermediate and decrease the rate of SₙAr. The aminomethyl group at the 5-position of this compound is an electron-donating group by induction, which deactivates the ring towards nucleophilic attack compared to unsubstituted 2-chloropyridine (B119429) or pyridines bearing electron-withdrawing groups. researchgate.net This deactivation is a significant limitation and often necessitates more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst) to achieve substitution at the 2-position. researchgate.net Despite this, a wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride under appropriate conditions. The reactivity of halopyridines in SₙAr reactions generally follows the order F > Cl > Br > I. acs.org

| Factor | Effect on SₙAr Rate | Reason |

| Electron-Withdrawing Groups | Increase | Stabilization of the negative charge in the Meisenheimer intermediate. |

| Electron-Donating Groups | Decrease | Destabilization of the negative charge in the Meisenheimer intermediate. |

| Leaving Group Ability | F > Cl ≈ Br > I | The rate-determining step is typically the attack of the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. |

This table outlines the key factors influencing SₙAr reactions on the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the 2-position of the pyridine ring is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing more complex molecules, including those with pharmaceutical applications.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysts are highly effective for various cross-coupling reactions involving 2-chloropyridines. The Suzuki-Miyaura coupling, which forms C-C bonds, and the Buchwald-Hartwig amination, which forms C-N bonds, are prominent examples.

The Suzuki-Miyaura coupling allows for the reaction of 2-chloropyridines with boronic acids. For instance, the coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid has been achieved with an 82% yield using a highly active palladium-phosphine catalyst system. organic-chemistry.org This demonstrates the feasibility of coupling sterically hindered substrates. organic-chemistry.org The efficiency of these reactions is often dependent on the choice of phosphine (B1218219) ligands, which can influence catalyst stability and activity, particularly with challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds by coupling aryl halides with amines. Palladium catalysts, in combination with bulky, electron-rich phosphine ligands, are crucial for these transformations. mit.eduyoutube.com This methodology has been successfully applied to the amination of a wide range of aryl bromides, including those with electron-donating or electron-withdrawing groups, as well as sterically hindered substrates. mit.edu While specific examples for this compound are not detailed in the provided results, the general applicability to chloropyridines suggests its potential in this context.

The Sonogashira coupling , another palladium-catalyzed reaction, facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions and has broad applications in the synthesis of complex molecules. wikipedia.org

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts have been successfully employed for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, leading to the synthesis of 2-alkylated pyridines. nih.govnih.govwisc.edu This method utilizes a rigid bathophenanthroline (B157979) ligand and is conducted in DMF. nih.govnih.gov The reaction shows good functional group compatibility and provides an alternative to methods requiring the pre-formation of organometallic reagents. nih.gov

The optimization of these nickel-catalyzed reactions has shown that the choice of ligand is critical, with bathophenanthroline providing the highest yields in the coupling of 2-chloropyridine with ethyl 4-bromobutyrate. nih.gov The choice of the metallic reducing agent is also important, with manganese proving superior to zinc or aluminum. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd-phosphine catalyst | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |

| 2-Chloropyridine | Ethyl 4-bromobutyrate | NiBr₂·3H₂O / Bathophenanthroline | Ethyl 4-(pyridin-2-yl)butanoate | High | nih.gov |

Ligand Design and Catalyst Optimization for Cross-Coupling

The success of metal-catalyzed cross-coupling reactions heavily relies on the design of the ligand coordinated to the metal center. For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands have proven to be highly effective, especially for challenging substrates like aminopyridines. organic-chemistry.org These ligands can prevent catalyst inhibition by the basic nitrogen atoms of the pyridine ring. organic-chemistry.org

In nickel-catalyzed cross-electrophile couplings, the use of a rigid bathophenanthroline ligand has been shown to be crucial for achieving high yields. nih.govnih.gov The optimization of reaction conditions, including the solvent and reducing agent, is also a key aspect of developing efficient catalytic systems. nih.gov For instance, in the nickel-catalyzed coupling of 2-chloropyridines, DMF was found to be the optimal solvent, and manganese was the most effective reducing agent. nih.gov

Reductive Dehalogenation and Hydrogenation Studies

The chloro group at the 2-position can be removed through reductive dehalogenation, and the pyridine ring can be saturated via hydrogenation.

Reductive dehalogenation of chloroarenes, including 2-chloropyridine, can be achieved using polymethylhydrosiloxane (B1170920) (PMHS) under palladium catalysis at room temperature. msu.edu This method is compatible with various functional groups, including amines and esters. msu.edu The efficiency of the reaction can be influenced by the palladium loading and the amount of PMHS used. msu.edu

Hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. This can be accomplished using various catalysts under different conditions. For example, platinum oxide (PtO₂) in glacial acetic acid under hydrogen pressure can be used. researchgate.net Rhodium catalysts, such as Rh₂O₃, have also been employed for the hydrogenation of substituted pyridines under mild conditions. liverpool.ac.uk The hydrogenation of pyridines with certain substituents, like a hydroxyl or amino group at the 2-position, can lead to the formation of lactams or tetrahydropyridin-2-amines, respectively, due to tautomerization. liverpool.ac.uk

| Reaction | Reagents and Conditions | Product | Reference |

| Reductive Dehalogenation | Pd(OAc)₂, PMHS, KF, THF/H₂O, room temp. | Pyridine | msu.edu |

| Hydrogenation | PtO₂, H₂, glacial acetic acid, 50-70 bar | Piperidine | researchgate.net |

| Hydrogenation | Rh₂O₃, H₂, mild conditions | Piperidine | liverpool.ac.uk |

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for electrophilic attack, most notably N-oxidation.

N-Oxidation and its Influence on Ring Reactivity

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

The N-oxidation of 2-chloropyridine can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like tungstic acid and sulfuric acid. guidechem.com The reaction conditions, including temperature and catalyst concentration, are crucial for optimizing the yield of 2-chloropyridine N-oxide. guidechem.com A recent study has also proposed a method using carbonate-activated hydrogen peroxide for a controllable N-oxidation-nucleophilic dechlorination process. acs.org

The resulting 2-chloropyridine N-oxide is a versatile intermediate. The N-oxide group can facilitate nucleophilic substitution of the chlorine atom and can be subsequently removed by reduction, offering a strategic pathway to synthesize pyridine derivatives that are otherwise difficult to obtain. uoanbar.edu.iq

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloropyridine | H₂O₂, Tungstic acid, H₂SO₄, 70-80°C | 2-Chloropyridine N-oxide | guidechem.com |

| 2-Chloropyridine | Carbonate-activated H₂O₂ | 2-Chloropyridine N-oxide | acs.org |

Quaternization and Salt Formation for Advanced Material Applications

The unique bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and a pyridine ring with a reactive chlorine substituent, allows for versatile strategies in the development of advanced materials. One key approach involves the quaternization of the pyridine nitrogen to form pyridinium (B92312) salts, which can serve as monomers for polymerization or as functional components in ionic liquids and other materials. rsc.orgnih.gov

The quaternization process involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a positively charged pyridinium cation. This transformation can be tailored to introduce specific functionalities and to control the physicochemical properties of the resulting material. For instance, the choice of the alkylating agent can determine the length of the alkyl chain, which in turn influences properties like solubility and thermal stability. nih.govrsc.org

The aminomethyl group on the pyridine ring can be either preserved or protected during the quaternization step, depending on the desired final properties of the material. If the amino group is retained, it can be used for subsequent cross-linking reactions or to introduce additional functionalities. Alternatively, the amino group can be pre-functionalized before quaternization to create more complex monomers.

The resulting pyridinium salts can be utilized in the synthesis of poly(pyridinium salt)s, a class of polyelectrolytes with applications in areas such as gene delivery, antimicrobial coatings, and as components in sensors and light-emitting devices. nih.gov The presence of the chloro-substituent at the 2-position can also be exploited in post-polymerization modification reactions.

Below is a table summarizing potential quaternization reactions of this compound for the synthesis of functional monomers for advanced materials.

| Reagent | Reaction Conditions | Product | Potential Application |

| Methyl Iodide | Room Temperature, Acetonitrile (B52724) | 1-Methyl-2-chloro-5-(aminomethyl)pyridinium iodide | Precursor for antimicrobial polymers |

| 1-Bromobutane | Reflux, Acetonitrile | 1-Butyl-2-chloro-5-(aminomethyl)pyridinium bromide | Monomer for ionic liquid polymers |

| Benzyl Bromide | 60°C, DMF | 1-Benzyl-2-chloro-5-(aminomethyl)pyridinium bromide | Component for functional coatings |

Multi-site Derivatization and Complex Scaffold Construction

The presence of three distinct reactive sites in this compound—the aminomethyl group, the chloro-substituent, and the pyridine ring itself—offers a rich platform for the construction of complex molecular scaffolds. The strategic and sequential functionalization of these sites allows for the synthesis of diverse and intricate molecules with potential applications in medicinal chemistry and materials science. googleapis.commdpi.com

The aminomethyl group can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to introduce various substituents. The 2-chloro position is susceptible to nucleophilic aromatic substitution, enabling the introduction of different functional groups, such as amines, alkoxides, and thiolates. Furthermore, the pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. mdpi.com

The differential reactivity of these sites allows for selective and orthogonal derivatization. For example, the aminomethyl group can be selectively protected, followed by functionalization at the 2-chloro position, and then deprotection and further reaction at the amino group. This stepwise approach enables the precise construction of complex molecules with well-defined architectures.

An example of a multi-site derivatization strategy could involve the initial acylation of the aminomethyl group, followed by a Suzuki coupling at the 2-position to introduce an aryl group, and finally, a reaction at the pyridine nitrogen to form a pyridinium salt. This would result in a highly functionalized and complex scaffold.

The table below illustrates a hypothetical multi-step synthesis to demonstrate the potential for multi-site derivatization of this compound for the construction of a complex molecular scaffold.

| Step | Reagent | Reaction Type | Intermediate Product |

| 1 | Acetyl Chloride, Triethylamine | Acylation | N-((6-chloropyridin-3-yl)methyl)acetamide |

| 2 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | N-((6-phenylpyridin-3-yl)methyl)acetamide |

| 3 | Methyl Iodide | Quaternization | 1-Methyl-3-((acetylamino)methyl)-6-phenylpyridinium iodide |

This strategic approach to derivatization highlights the value of this compound as a versatile building block for the creation of novel and complex chemical entities with tailored properties. googleapis.comgoogle.com

Design and Synthesis of Novel Pharmacologically Active Derivatives

Derivatives for Neurological Disorders: Structure-Activity Relationship (SAR) Studies

Derivatives of this compound are instrumental in the research and development of treatments for neurological disorders. chemimpex.com The pyridine nucleus is a key feature in compounds designed to act as Monoamine Oxidase (MAO) inhibitors, which are important targets for managing depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease. rsc.org

Structure-Activity Relationship (SAR) studies are crucial in this area. By systematically modifying the structure of derivatives and assessing their biological activity, researchers can identify which molecular features are essential for efficacy. For instance, in the development of MAO inhibitors, the substitution pattern on the pyridine ring and the nature of the group attached to the amino function are critical for both potency and selectivity between the MAO-A and MAO-B isoforms. rsc.org The development of selective, reversible inhibitors is a key goal to improve the safety profile compared to older, non-selective MAO inhibitors. rsc.org

Table 1: Illustrative SAR for Pyridine-Based MAO-B Inhibitors This table is a representative example based on general findings in the field and does not depict specific derivatives of this compound.

| Scaffold | R1 Substitution | R2 Substitution | MAO-B Inhibition (IC₅₀) |

|---|---|---|---|

| Pyridine | H | Phenyl | Moderate |

| Pyridine | CH₃ | Phenyl | Low |

| Pyridine | H | Substituted Phenyl (e.g., 4-F) | High |

Anticancer Agents Derived from this compound Scaffolds

The pyridine scaffold is a privileged structure in the design of anticancer agents, and this compound serves as a key starting material in this endeavor. pipzine-chem.comelsevierpure.comnih.gov Pyridine-based compounds are integral to the development of kinase inhibitors, which block signaling pathways that cancer cells rely on to grow and proliferate. nih.gov

For example, research into Janus Kinase 2 (JAK2) inhibitors, a target for certain types of leukemia, has led to the synthesis of potent compounds based on an aminopyridine scaffold. nih.gov SAR studies on these molecules revealed that specific substitutions can lead to high inhibitory activity and selectivity. nih.gov Furthermore, amino acid conjugates of aminopyridine derivatives have been synthesized and evaluated for their cytotoxic activities against ovarian cancer cell lines, including those resistant to standard chemotherapy like cisplatin. nih.gov Docking studies for these compounds suggest significant binding affinity with multiple protein targets within the cancer cell's signaling network. nih.gov

Table 2: Activity of Selected Aminopyridine Derivatives Against Ovarian Cancer Cell Lines Based on findings for aminopyridine derivatives.

| Compound ID | Parent Cell Line (A2780) IC₅₀ (µM) | Resistant Cell Line (A2780CISR) IC₅₀ (µM) |

|---|---|---|

| S3c | 15.57 | 11.52 |

| S5b | >50 | 22.14 |

| S6c | >50 | 33.56 |

Source: Adapted from Naz et al., 2021. nih.gov

Antimicrobial and Antiviral Compounds: Mechanism of Action (MOA) Investigations

The pyridine nucleus is a cornerstone in the development of new antimicrobial and antiviral agents. nih.govnih.gov this compound can be used to create derivatives that combat drug-resistant pathogens. pipzine-chem.com For instance, a study focused on synthesizing novel bioactive compounds from a related intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, showed that the resulting hydrazone compounds have promising antimicrobial and anti-malarial effects. asianpubs.orgresearchgate.net

The mechanism of action (MOA) for pyridine-based antimicrobials often involves the specific geometry of the molecule, which allows it to interact with and inhibit essential proteins in the pathogen. nih.gov The presence of certain functional groups, such as chloro and hydroxy groups, has been shown to result in excellent activity against a broad spectrum of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger). nih.gov In the context of antiviral research, pyridine derivatives have been investigated as broad-spectrum antiviral agents targeting viruses such as influenza H1N1 and herpes simplex virus (HSV-1). mdpi.com

Other Therapeutic Applications (e.g., Anti-inflammatory, Antihypertensive)

The versatility of the pyridine scaffold extends to other therapeutic areas, including anti-inflammatory and antihypertensive treatments. nih.govtandfonline.com Pyridine derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways like cyclooxygenase (COX) enzymes. tandfonline.comresearchgate.net Several FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs) from the oxicam class, used for rheumatoid arthritis, contain a pyridine moiety. tandfonline.com

In the treatment of hypertension, dihydropyridine (B1217469) derivatives, which can be synthesized from pyridine precursors, act as calcium channel blockers to relax blood vessels and lower blood pressure. tandfonline.com

A notable example involves the bioisosteric replacement of the entire pyridine core. In a study on antimalarial compounds, researchers replaced the 3,5-diaryl-2-aminopyridine core with a pyrazine (B50134) ring. nih.gov This modification led to a new series of analogues with potent oral antimalarial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov Other modifications, however, such as altering the 2-amino group, resulted in a loss of activity, highlighting the delicate structure-activity relationships. nih.gov Such studies demonstrate how subtle changes to the core scaffold can have profound effects on biological activity.

Prodrug Strategies Incorporating this compound Derivatives

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. baranlab.org This strategy is often employed to overcome undesirable properties of a drug, such as poor water solubility, low permeability across biological membranes, or rapid metabolism before reaching the target site. baranlab.orgnih.gov For compounds derived from this compound, the primary aminomethyl group serves as an ideal chemical handle for prodrug development.

By temporarily modifying this amine, researchers can create derivatives with improved pharmacokinetic profiles. For instance, converting the amine into an amide or a carbamate (B1207046) can alter the molecule's polarity and solubility. A key advantage of this approach is the potential to target specific enzymes for the release of the active drug. nih.gov Water-soluble prodrugs can be designed to target enzymes located at the brush-border membrane of the intestine, facilitating absorption and then releasing the parent drug into circulation. nih.gov

The design of such prodrugs involves creating a bioreversible link that is stable in the gastrointestinal tract but is cleaved by enzymes, such as amidases or esterases, at the desired site of absorption or action. This targeted release can enhance the oral bioavailability of a poorly absorbed parent drug. nih.gov

Below is a table illustrating potential prodrug modifications for a hypothetical active drug "R-NH₂" where the amine is from a this compound scaffold.

| Prodrug Linkage | Moiety Added (Promoie | Resulting Property Change | Potential Cleavage Enzyme |

| Amide | Amino Acid (e.g., Valine) | Increased recognition by amino acid transporters | Peptidases, Amidases |

| Phosphate Amide | Phosphate group | Increased aqueous solubility | Alkaline Phosphatases |

| Carbamate | Acyloxyalkoxy group | Tunable release rate, improved lipophilicity | Esterases |

This table illustrates theoretical prodrug strategies based on the functional groups of this compound derivatives.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing scientists to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups that are critical for optimal interaction with a biological target, such as a receptor or enzyme. mdpi.com

The structure of this compound presents several key features that make it a valuable scaffold in ligand-based and structure-based pharmacophore design:

Hydrogen Bond Donor: The primary amine in the aminomethyl group is a potent hydrogen bond donor.

Aromatic/Hydrophobic Region: The pyridine ring provides a defined aromatic and hydrophobic surface that can engage in pi-stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor.

Halogen Bond Donor: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand binding.

Computational chemists can generate pharmacophore models based on a known active molecule containing the this compound core. This model is then used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the same critical features in the correct spatial orientation. frontiersin.orgnih.gov This virtual screening process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. frontiersin.org

| Pharmacophoric Feature | Structural Origin in this compound | Type of Interaction |

| Hydrogen Bond Donor | -NH₂ of the aminomethyl group | Electrostatic |

| Aromatic Ring | Pyridine ring | Pi-stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Pyridine ring nitrogen | Electrostatic |

| Halogen Bond Donor / Hydrophobic Feature | Chlorine atom | Halogen bond, Hydrophobic |

| Potential Cationic Center | Protonated amine (-NH₃⁺) at physiological pH | Ionic, Electrostatic |

This table outlines the key pharmacophoric features of the this compound scaffold.

High-Throughput Synthesis and Screening of Libraries

High-throughput synthesis (HTS) is a set of techniques that automates the rapid production of large numbers of related compounds, known as a chemical library. chemrxiv.orgmit.edu this compound is an excellent building block for HTS due to the high reactivity and versatility of its primary amine. This functional group can readily undergo a wide range of chemical reactions to create a diverse array of derivatives.

In a typical library synthesis, the this compound core is reacted in parallel with a collection of diverse chemical reagents. For example, by reacting it with a library of different carboxylic acids, a large library of amides can be generated. Similarly, reactions with various sulfonyl chlorides or isocyanates would yield libraries of sulfonamides or ureas, respectively. Modern techniques, such as synthesis in flow, allow for the automated and sequential combination of building blocks to rapidly construct a matrix of distinct products. chemrxiv.org

Once synthesized, these libraries, which can contain thousands of novel chemical entities, are subjected to high-throughput screening. mit.edu In this process, each compound in the library is automatically tested for its ability to interact with a specific biological target. This allows for the rapid identification of "hits"—compounds that show promising activity and can serve as starting points for further drug development and optimization. The use of versatile building blocks like this compound is crucial for generating libraries with high chemical diversity, increasing the probability of discovering novel and effective therapeutic agents.

| Reagent Class | Reaction Type | Resulting Linkage | Library Type |

| Carboxylic Acids (R-COOH) | Amidation | Amide (-NH-C(=O)-R) | Amide Library |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide (-NH-SO₂-R) | Sulfonamide Library |

| Isocyanates (R-N=C=O) | Addition | Urea (-NH-C(=O)-NH-R) | Urea Library |

| Aldehydes/Ketones (R-CHO) | Reductive Amination | Secondary Amine (-NH-CH₂-R) | Amine Library |

This table shows a hypothetical matrix for the high-throughput synthesis of compound libraries starting from this compound.

Applications in Pharmaceutical and Medicinal Chemistry Research

Use in the Development of Advanced Polymers

The reactive functional groups of 5-(Aminomethyl)-2-chloropyridine make it a suitable monomer or cross-linking agent in the synthesis of advanced polymers. The amino group can participate in polymerization reactions to form polyamides or polyimides, while the chloro group can be used for post-polymerization modification. The incorporation of the chloropyridine unit into a polymer backbone can impart specific properties, such as thermal stability, flame retardancy, and altered electronic characteristics. pipzine-chem.com

Applications in Agrochemical Research and Development

Utilization of 5-(Aminomethyl)-2-chloropyridine in Herbicide Formulation

While this compound is widely cited as a versatile intermediate for the agrochemical industry, its specific application in the formulation of commercialized herbicides is not extensively documented in publicly available scientific literature. guidechem.com General references note its potential as a building block for agrochemicals, including herbicides, due to its chemical reactivity which allows for the synthesis of complex biologically active molecules. guidechem.com However, detailed synthetic pathways and the identity of specific herbicidal products derived directly from this compound are not prominently reported in the reviewed sources. Research on related compounds, such as 2-amino-5-chloropyridine (B124133), has shown their utility in creating chloro-substituted-imidazo-pyridine herbicides, but a direct link for this compound remains less clear. nih.gov

Insecticide and Fungicide Development: Efficacy and Selectivity Profiling

The most significant and well-documented application of this compound in the agrochemical sector is as a key precursor in the synthesis of neonicotinoid insecticides, most notably acetamiprid (B1664982). chemicalbook.com This class of insecticides is recognized for its systemic action and effectiveness against a wide array of sucking insects. prepchem.com

Acetamiprid is synthesized from this compound and is effective against pests such as aphids, whiteflies, thrips, and the larvae of the cherry fruit fly. prepchem.compatsnap.com Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against insects that feed on plant tissues. nih.gov The efficacy of acetamiprid has been demonstrated in numerous laboratory and field studies against various agricultural pests.

In terms of selectivity, acetamiprid is characterized by its comparatively lower toxicity to some non-target organisms, particularly bees, when compared to other neonicotinoids like imidacloprid. patsnap.comsigmaaldrich.com However, recent studies have shown that it can be highly toxic to other non-target wild insects, such as certain species of plant bugs (Miridae), with toxicity levels reported to be thousands of times higher than for honeybees. googleapis.comsigmaaldrich.com This highlights the complexity of selectivity profiling, which can vary significantly between different non-target species.

The role of this compound in the development of fungicides is not as clearly documented as its application in insecticides. While pyridine-based compounds are a known class of fungicides, specific fungicidal derivatives of this compound are not prominently featured in the reviewed scientific literature. epa.govresearchgate.netnih.gov

Interactive Data Table: Efficacy of Acetamiprid (a derivative of this compound) Against Various Pests

| Target Pest | Crop | Efficacy Finding | Source |

|---|---|---|---|

| Asparagus Beetle (Crioceris asparagi) - Eggs | Asparagus | LC50 of 8.95 mg ai/liter. | |

| Asparagus Beetle (Crioceris asparagi) - Larvae | Asparagus | LC50 of 0.012 mg ai/liter. | |

| Cotton Aphid | Cotton | High efficacy, with mortality rates up to 92.27% when combined with adjuvants. | |

| Sucking Pests (Leafhoppers, Aphids, Thrips, Whiteflies) | Various (Leafy vegetables, citrus, grapes, cotton) | Provides exceptional effectiveness. | patsnap.com |

| Swede Midge (Contarinia nasturtii) | Cauliflower | Provides effective control for up to 6 days post-application. | |

| Plant Bugs (Heteroptera: Miridae) | Grassland Species | Abundance reduced by up to 78% two days after exposure. | googleapis.com |

Structure-Activity Relationships for Agricultural Applications

The structure-activity relationship (SAR) of agrochemicals derived from this compound is best understood through its primary insecticidal derivative, acetamiprid. The molecular structure of neonicotinoids is crucial for their selective interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs) over mammalian receptors. patsnap.com

Key structural features of acetamiprid and related compounds that influence their biological activity include:

The Chloropyridinylmethyl Group: This portion of the molecule, derived from this compound, is essential for binding to the nAChR. It mimics the natural ligand, acetylcholine.

The Cyanoamidine Moiety: Acetamiprid possesses a cyano-substituted acyclic group instead of the nitro-substituted heterocyclic ring found in neonicotinoids like imidacloprid. sigmaaldrich.com This structural difference is significant. The cyanoamidine group makes acetamiprid less polar and more readily metabolized by enzymes in honeybees, which contributes to its lower acute toxicity to these important pollinators compared to nitroguanidine (B56551) neonicotinoids. patsnap.comsigmaaldrich.com

Alkyl Substituents: Studies on acetamiprid homologues have shown that increasing the chain length of the alkyl substituent on the amino nitrogen atom reduces the compound's binding affinity to the primary acetylcholine binding site but enhances its interaction with a different site within the receptor's ion channel. This demonstrates how small molecular modifications can alter the mode of action at the receptor level.

These SAR studies are critical for designing new insecticides that are highly effective against target pests while minimizing harm to non-target organisms.

Environmental Fate and Impact of Agrochemical Derivatives

The environmental fate of agrochemicals derived from this compound is primarily documented through studies on acetamiprid. The persistence, mobility, and degradation of acetamiprid determine its environmental impact.

Acetamiprid is characterized by its relatively rapid degradation in soil under aerobic conditions, which is a primary pathway for its dissipation. It is, however, more persistent in aquatic environments, especially under anaerobic conditions. Due to its high water solubility, acetamiprid has the potential to be mobile in soil, although its rapid degradation can reduce the risk of leaching into groundwater under normal conditions.

Interactive Data Table: Environmental Fate of Acetamiprid

| Environmental Compartment/Condition | Finding | Source |

|---|---|---|

| Aerobic Soil Metabolism | Primary degradation pathway; Half-life ranges from <1 to 8.2 days. | |

| Aerobic Aquatic Metabolism | Moderately persistent; Half-life of approximately 45 days. | |

| Anaerobic Aquatic Metabolism | Persistent; Estimated half-life of 365 days. | |

| Water (Hydrolysis) | Stable at typical environmental temperatures and pH. | |

| Water (Photodegradation) | Relatively slow degradation. Dissipation half-lives of 4.3 days under UV/sunlight. | |

| Soil Mobility | Moderately to highly mobile. | |

| Major Degradation Products | N-methyl-(6-chloro-3-pyridyl)methylamine, IM-1-2, IM-1-4, IC-0. |

Applications in Advanced Materials Science

Incorporation into Polymeric Structures: Mechanical and Electronic Properties

The integration of 5-(Aminomethyl)-2-chloropyridine into polymer backbones or as a pendant group can significantly modify the properties of the resulting materials. The rigid pyridine (B92270) ring can enhance the thermal stability and mechanical strength of the polymer, while the polar chloro- and amino-functional groups can influence intermolecular interactions, solubility, and electronic characteristics.

The primary amino group of this compound serves as a key functional handle for several polymerization strategies. It can readily participate in step-growth polymerization reactions, such as polycondensation, with monomers containing complementary functional groups like carboxylic acids, acid chlorides, or isocyanates. These reactions lead to the formation of polyamides, polyimides, or polyureas, respectively.

The reactivity of the compound's amino group allows it to act as a monomer or a cross-linking agent to create complex, three-dimensional polymer networks. These networks can exhibit enhanced mechanical integrity and solvent resistance. The presence of the chlorine atom on the pyridine ring offers a site for further post-polymerization modification, for instance, through cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic and optical properties.

| Polymerization Method | Reactant Type | Resulting Polymer | Potential Properties |

| Polycondensation | Diacyl Chlorides | Polyamide | High thermal stability, mechanical strength |

| Polycondensation | Diisocyanates | Polyurea | Enhanced durability, elasticity |

| Addition Polymerization | Epoxides | Epoxy Resin Network | Increased cross-link density, chemical resistance |

| Post-Polymerization Modification | Metal Catalysts | Functionalized Polymer | Tunable electronic properties, light-emitting capabilities |

This table presents potential polymerization strategies based on the functional groups of this compound.

Polymers derived from this compound are promising candidates for high-performance coatings. The incorporation of the chloropyridine moiety is expected to enhance the coating's resistance to chemical degradation, moisture, and UV radiation. The inherent rigidity of the pyridine ring contributes to the hardness and scratch resistance of the coating surface. Furthermore, the amino group can promote strong adhesion to various substrates through hydrogen bonding or covalent linkages. These properties make such coatings suitable for protecting surfaces in harsh industrial, marine, or aerospace environments. chemimpex.com

Liquid Crystal Development and Optoelectronic Properties

The development of materials with specific photoelectric properties is a key area of materials science. pipzine-chem.com While specific research on liquid crystals derived directly from this compound is not extensively documented in public literature, the molecule possesses structural features conducive to designing liquid crystalline and optoelectronic materials. The rigid, aromatic pyridine core is a common feature in many liquid crystal molecules (mesogens). By chemically modifying the aminomethyl group to attach long alkyl chains or other mesogenic units, it is theoretically possible to induce liquid crystalline phases.

The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom, combined with the electron-donating potential of the amino group, creates a push-pull electronic system. This structure can lead to a significant molecular dipole moment and nonlinear optical (NLO) properties, which are desirable for optoelectronic applications such as frequency doubling or optical switching. The synthesis of derivatives could yield materials with tailored energy levels for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a highly suitable ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com Its utility stems from the presence of two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. These sites can bind to metal ions, acting as a bridge or a chelating ligand to form extended one-, two-, or three-dimensional networks.

The structure of the resulting framework is influenced by the choice of metal ion, the coordination geometry it prefers, and the reaction conditions. The presence of the chloro-substituent can influence the electronic environment of the pyridine ring, subtly altering its coordination strength and the resulting framework's properties. The functional aminomethyl group can also serve as a site for post-synthetic modification, where other molecules can be grafted onto the framework to introduce new functionalities, such as specific catalytic sites or recognition elements for sensing applications. nih.gov For instance, research on related amino-functionalized ligands has shown their utility in creating stable MOFs for applications like drug delivery. nih.gov

| Ligand Example | Metal Ion | Resulting Structure | Dimensionality | Reference |

| 5-(pyridin-2-ylmethyl)aminoisophthalic acid | Zn(II), Co(II), Ni(II) | Wave-like network | 2D | researchgate.net |

| 1,5-bis(pyridine-4-ylmethylene)carbonohydrazide | Mn(II) | Coordination Polymer Chain | 1D | nih.gov |

| 3,5-bis(4-pyridyl)-1,2,4-triazole | Cu(I) | Coordination Polymer | Varies | mdpi.com |

| Imidazole Derivatives | Fe(II) | Cyano-bridged layers/chains | 1D & 2D | mdpi.com |

This table presents examples of coordination polymers formed from ligands structurally related to this compound, demonstrating the versatility of pyridine-based linkers in constructing diverse frameworks.

Applications in Biochemical Research and Biotechnology

Synthesis of Novel Biochemical Probes and Enzyme Inhibitors

The aminopyridine scaffold is a cornerstone in the design of molecules that can interact with and modulate the activity of enzymes. 5-(Aminomethyl)-2-chloropyridine serves as a crucial intermediate in the synthesis of such compounds, enabling the creation of novel biochemical probes and potent enzyme inhibitors. chemimpex.com Its utility stems from the ability to incorporate its structure into larger molecules designed to fit into the active sites of specific enzymes. mdpi.com

Research into enzyme inhibitors has demonstrated the efficacy of pyridine (B92270) derivatives in targeting a range of enzymes. For instance, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov In one study, certain derivatives showed significantly higher inhibitory activity than the standard, D-saccharic acid 1,4-lactone. nih.gov Similarly, chromeno[3,2-c]pyridine derivatives have been identified as preferential inhibitors of monoamine oxidase A (MAO-A), with IC₅₀ values in the low micromolar range. nih.gov These examples highlight the potential of pyridine-based structures, for which this compound is a key precursor, in developing selective enzyme inhibitors. chemimpex.comnih.gov

The process often involves using the primary amine of this compound to connect to other molecular fragments, building a larger compound with specific inhibitory properties. mdpi.com This approach has been used to create libraries of compounds for screening against various enzymatic targets. mdpi.com

Table of Pyridine-Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme(s) | Reported Inhibitory Activity (IC₅₀) |

|---|---|---|

| 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridines | Monoamine Oxidase A (MAO-A) | ~1 µM |